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Introduction
FR901465 and its closely related analogs, such as Pladienolide B and FD-895, are potent anti-

tumor agents that function as inhibitors of the spliceosome, a critical cellular machinery for

mRNA processing.[1] These compounds specifically target the SF3B1 subunit of the

spliceosome, leading to widespread intron retention and modulation of alternative splicing.[1]

This disruption of normal mRNA splicing preferentially induces apoptosis in cancer cells,

including various types of leukemia, while exhibiting lesser toxicity towards normal

lymphocytes.[1] These application notes provide a comprehensive overview of the treatment

protocol for inducing apoptosis in leukemia cells using FR901465 and its analogs, with a focus

on the underlying mechanisms and detailed experimental procedures.

Mechanism of Action: Spliceosome Inhibition-
Induced Apoptosis
FR901465 and related compounds exert their cytotoxic effects by binding to the SF3B1 protein,

a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the

spliceosome. This binding event interferes with the proper recognition of the pre-mRNA branch

point, leading to a global disruption of mRNA splicing. The consequence of this spliceosome
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modulation is the retention of introns in mRNA transcripts and altered alternative splicing of key

genes involved in cell survival and apoptosis.

A critical target of this altered splicing is the B-cell lymphoma 2 (Bcl-2) family of proteins, which

are key regulators of the intrinsic apoptotic pathway. For instance, spliceosome inhibition has

been shown to alter the splicing of Mcl-1, an anti-apoptotic Bcl-2 family member, favoring the

production of a pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-

1L).[2] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial

outer membrane potential, leading to the release of cytochrome c and the subsequent

activation of the caspase cascade, ultimately executing the apoptotic program. The induction of

apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a

hallmark of caspase-3 activity.[1]

Quantitative Data: In Vitro Efficacy of FR901465
Analogs in Leukemia
The following tables summarize the in vitro efficacy of FR901465 analogs, Pladienolide B and

FD-895, in various leukemia cell lines.

Table 1: IC50 Values of Pladienolide B in Leukemia Cell Lines

Cell Line Leukemia Type IC50 (nM) Reference

HEL Erythroleukemia 1.5

K562
Chronic Myeloid

Leukemia
25

Raji Burkitt's Lymphoma 1-70

Jurkat T-cell Leukemia 1-70

Ramos Burkitt's Lymphoma 1-70

Table 2: IC50 Values of FD-895 in Leukemia Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26488112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486229/
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Leukemia Type IC50 (nM) Reference

Raji Burkitt's Lymphoma 1-70

Jurkat T-cell Leukemia 1-70

Ramos Burkitt's Lymphoma 1-70

Table 3: Time-Course of Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells

Compound Concentration

Time for
Irreversible
Apoptosis
Commitment

Reference

FD-895 100 nM ≥ 2 hours

Pladienolide B 100 nM ≥ 2 hours

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FR901465 or its analogs on leukemia

cells.

Materials:

Leukemia cell lines

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

FR901465 or analog (dissolved in a suitable solvent, e.g., DMSO)

96-well microplates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final

volume of 100 µL per well.

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

Prepare serial dilutions of the test compound in complete culture medium.

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control

(medium with the same concentration of solvent used to dissolve the compound).

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable

cells to reduce the MTT to formazan crystals.

For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

Carefully remove the supernatant without disturbing the cell pellet or formazan crystals.

Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI)
Staining
This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.
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Materials:

Treated and untreated leukemia cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Induce apoptosis in leukemia cells by treating with FR901465 or its analog at the desired

concentration and for the appropriate time.

Harvest the cells by centrifugation at 500 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Differentiate cell populations:

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

Treated and untreated leukemia cells

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the treated and untreated cells in RIPA buffer on ice.

Determine the protein concentration of the lysates using a protein assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Analyze the changes in protein expression and cleavage. Look for an increase in cleaved

PARP (89 kDa fragment) and cleaved caspase-3, and a decrease in full-length Mcl-1.
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Caption: Experimental workflow for assessing FR901465-induced apoptosis.
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Caption: Signaling pathway of FR901465-induced apoptosis in leukemia.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1252163?utm_src=pdf-body-img
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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